N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide
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Overview
Description
N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide typically involves multiple steps:
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Formation of the Pyrazoloquinazoline Core: : The initial step involves the synthesis of the pyrazoloquinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, 2-methylpyrazolo[1,5-a]quinazolin-5-yl can be synthesized by reacting 2-aminobenzonitrile with hydrazine derivatives .
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Amidation Reaction: This can be done by reacting the pyrazoloquinazoline intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazoloquinazoline ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of the compound. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the amine group. Reagents such as alkyl halides or sulfonyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-sulfonylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its anti-inflammatory and antimicrobial properties suggest it could be developed into new treatments for infections and inflammatory diseases .
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline-based anticancer agent.
Afatinib: A quinazoline derivative with potent anticancer activity.
Uniqueness
N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide is unique due to its specific pyrazoloquinazoline structure, which may confer distinct biological activities compared to other quinazoline derivatives. Its potential for dual or improved potency in therapeutic applications makes it a compound of significant interest for further research and development .
Properties
IUPAC Name |
N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-9-14-18-15(17-8-7-16-11(2)21)12-5-3-4-6-13(12)20(14)19-10/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAKLXIPPHTYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)NCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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